molecular formula C24H14O2 B13137073 2-(Naphthalen-1-yl)anthracene-9,10-dione CAS No. 877067-28-2

2-(Naphthalen-1-yl)anthracene-9,10-dione

Cat. No.: B13137073
CAS No.: 877067-28-2
M. Wt: 334.4 g/mol
InChI Key: PCOUCFIZOUIHIB-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)anthracene-9,10-dione is an organic compound that belongs to the family of anthraquinones. This compound is characterized by the presence of a naphthalene ring attached to the anthracene-9,10-dione structure. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Friedel-Crafts Acylation: : One common method to synthesize 2-(Naphthalen-1-yl)anthracene-9,10-dione involves the Friedel-Crafts acylation of anthracene with naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

  • Oxidative Coupling: : Another method involves the oxidative coupling of 2-naphthol with anthracene-9,10-dione using an oxidizing agent like potassium permanganate or ceric ammonium nitrate. This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction is conducted in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(Naphthalen-1-yl)anthracene-9,10-dione can undergo oxidation reactions to form various quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : This compound can be reduced to form hydroquinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Typical reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

2-(Naphthalen-1-yl)anthracene-9,10-dione is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules for organic electronics and photonics.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its strong absorption and emission properties. It is also investigated for its interactions with biological macromolecules such as DNA and proteins.

Medicine

Research is ongoing to explore the potential of this compound in medicinal chemistry. Its derivatives are being evaluated for their anticancer, antimicrobial, and anti-inflammatory properties.

Industry

In the industrial sector, this compound is used in the manufacture of dyes and pigments. Its stability and vibrant color make it suitable for applications in textiles, plastics, and coatings.

Mechanism of Action

The mechanism by which 2-(Naphthalen-1-yl)anthracene-9,10-dione exerts its effects is primarily through its ability to interact with electron-rich and electron-deficient sites in molecules. This interaction can lead to the formation of charge-transfer complexes, which are crucial in various chemical and biological processes. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9,10-dione: Lacks the naphthalene ring, making it less versatile in certain applications.

    2-(Naphthalen-2-yl)anthracene-9,10-dione: Similar structure but with the naphthalene ring attached at a different position, leading to different chemical properties.

    1,4-Dihydroxyanthraquinone: Known for its use in dyes but lacks the naphthalene moiety.

Uniqueness

2-(Naphthalen-1-yl)anthracene-9,10-dione is unique due to the presence of both the naphthalene and anthraquinone moieties, which confer distinct electronic and steric properties. This dual functionality makes it particularly useful in applications requiring specific electronic characteristics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Biological Activity

2-(Naphthalen-1-yl)anthracene-9,10-dione is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10O2C_{15}H_{10}O_2, with a molecular weight of 234.24 g/mol. The compound features a naphthalene moiety attached to an anthraquinone structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H10O2C_{15}H_{10}O_2
Molecular Weight234.24 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents like DMSO and ethanol

Synthesis Methods

The synthesis of this compound typically involves the condensation of naphthalene derivatives with anthraquinone under acidic conditions. Various methods have been reported, including:

  • Condensation Reactions : Using strong acids such as sulfuric acid to facilitate the reaction between naphthalene and anthraquinone.
  • Oxidative Methods : Employing oxidizing agents to convert suitable precursors into the desired product.

Anticancer Properties

Numerous studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that this compound reduces cell viability in various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. The IC50 values reported were below 10 µM, indicating potent activity against these cell lines .
  • Mechanism of Action : Research suggests that the compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This mechanism has been linked to the disruption of mitochondrial function and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various bacterial strains. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .

Study 1: Antiproliferative Effects in CLL

A study focused on chronic lymphocytic leukemia (CLL) demonstrated that derivatives of this compound exhibited potent antiproliferative effects in CLL cell lines. The most effective compounds showed IC50 values significantly lower than traditional chemotherapeutics like fludarabine phosphate .

Study 2: Mechanistic Insights into Apoptosis

In another investigation, researchers explored the mechanistic pathways through which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analyses to confirm that the compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Naphthalen-1-yl)anthracene-9,10-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves functionalization of the anthracene-9,10-dione core. Key steps include:

  • Nitration/Substitution : Anthracene-9,10-dione is nitrated at the 2-position, followed by nucleophilic substitution with naphthalen-1-yl groups using Ullmann or Buchwald-Hartwig coupling .
  • Oxidation Control : Over-oxidation during nitration can lead to byproducts like 1,4-dihydroxy derivatives; reducing agents (e.g., SnCl₂) mitigate this .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating the target compound (≥95% purity) .

Q. How can UV-Vis and NMR spectroscopy reliably characterize this compound?

Methodological Answer:

  • UV-Vis : Anthraquinone derivatives exhibit strong absorption at λmax ~250–280 nm (π→π* transitions) and ~400–450 nm (n→π*). Substituents like naphthyl groups induce bathochromic shifts (~20 nm) due to extended conjugation .
  • ¹H NMR : The naphthalen-1-yl protons appear as multiplets at δ 7.5–8.3 ppm, while anthracene-9,10-dione protons resonate as singlets (δ 8.5–9.0 ppm). Coupling constants (J = 8–9 Hz) confirm substitution patterns .
  • 13C NMR : Carbonyl carbons (C9, C10) show peaks at δ 180–185 ppm; naphthyl carbons appear at δ 120–135 ppm .

Advanced Research Questions

Q. What experimental and computational approaches elucidate the DNA-binding mechanisms of this compound derivatives?

Methodological Answer:

  • Thermal Denaturation (ΔTm) : Intercalators increase DNA melting temperature. For example, a ΔTm of +8°C (calf thymus DNA, 10 μM compound) indicates moderate intercalation .
  • Molecular Dynamics (MD) : Simulations reveal that the naphthyl group occupies the DNA minor groove, while the anthraquinone core intercalates between base pairs. Side-chain protonation (e.g., NH₂ groups) enhances binding via electrostatic interactions .
  • Circular Dichroism (CD) : Groove-binding derivatives induce negative CD signals at 245 nm, whereas intercalators show reduced ellipticity at 275 nm .

Q. How do structural modifications (e.g., substituent position, chain length) affect cytotoxicity and selectivity in cancer cell lines?

Methodological Answer:

  • Side-Chain Optimization : Derivatives with ethylenediamine linkers (n=2) show IC₅₀ values 10× lower than methylene (n=1) in MCF-7 cells (1.1 vs. 13.0 µg/mL) due to improved DNA minor groove fit .
  • Substituent Position : 2,6-Disubstituted derivatives exhibit superior activity over 1,4-analogs (e.g., IC₅₀ = 0.8 µM vs. 5.2 µM in HepG2) by enabling threading intercalation .
  • Selectivity Screening : Use dual-cell line models (e.g., MCF-7 vs. HEK293) with ROS generation assays to differentiate cancer-specific toxicity .

Q. What methodologies resolve contradictions in mutagenicity data for anthraquinone derivatives?

Methodological Answer:

  • Ames Test : While mitoxantrone (positive control) is mutagenic in S. typhimurium TA98 (frameshift mutations), 2-(Naphthalen-1-yl) derivatives show no mutagenicity up to 100 µM, likely due to reduced intercalative DNA distortion .
  • Comet Assay : Assess DNA strand breaks in mammalian cells. Negative results (≤5% tail DNA) confirm non-genotoxic mechanisms (e.g., topoisomerase inhibition) .
  • Metabolic Activation : Include S9 liver microsomes to detect pro-mutagenic metabolites; anthraquinones lacking hydroxyl groups are less prone to metabolic activation .

Q. How can computational modeling guide the design of this compound derivatives as β-catenin inhibitors?

Methodological Answer:

  • Docking Studies : Target the β-catenin/TCF4 interface (PDB: 1JDH). Anthraquinone dioximes with naphthyl groups achieve binding energies ≤−9.5 kcal/mol via π-π stacking with Phe29 and His36 .
  • QSAR Models : Use Hammett constants (σ) to predict electron-withdrawing effects; nitro substituents at C4 improve IC₅₀ values (e.g., 14 nM vs. 120 nM for unsubstituted analogs) .
  • ADMET Prediction : Rule-of-five compliance (MW <500, logP <5) ensures pharmacokinetic viability. Naphthyl derivatives often require PEGylation to enhance solubility (>50 µM in PBS) .

Q. What analytical techniques quantify environmental contamination by anthracene-9,10-dione derivatives, and how do structural properties influence degradation?

Methodological Answer:

  • HPLC-MS/MS : Detect this compound in soil/water matrices (LOD = 0.1 ppb) using MRM transitions (m/z 357→209) .
  • Photodegradation : Anthraquinones with electron-donating groups (e.g., –OCH₃) degrade faster (t₁/₂ = 2 h under UV) via singlet oxygen pathways compared to naphthyl derivatives (t₁/₂ = 12 h) .
  • Microbial Degradation : Pseudomonas spp. metabolize anthraquinones via hydroxylation (C1/C4); steric hindrance from naphthyl groups reduces degradation rates by ~40% .

Properties

CAS No.

877067-28-2

Molecular Formula

C24H14O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-naphthalen-1-ylanthracene-9,10-dione

InChI

InChI=1S/C24H14O2/c25-23-19-9-3-4-10-20(19)24(26)22-14-16(12-13-21(22)23)18-11-5-7-15-6-1-2-8-17(15)18/h1-14H

InChI Key

PCOUCFIZOUIHIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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